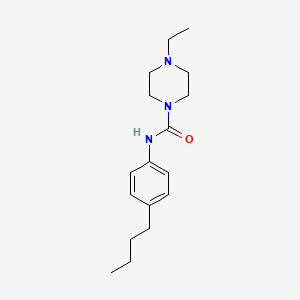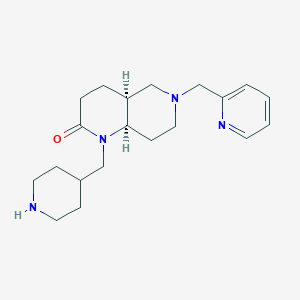
N-(4-butylphenyl)-4-ethyl-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-4-ethyl-1-piperazinecarboxamide, commonly known as Bupropion, is a medication that is used to treat depression, smoking cessation, and seasonal affective disorder. It belongs to a class of drugs known as aminoketones and works by increasing the levels of certain neurotransmitters in the brain.
Mécanisme D'action
Bupropion works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can improve mood and reduce cravings. Bupropion also acts as an antagonist at nicotinic acetylcholine receptors, which can reduce the rewarding effects of nicotine.
Biochemical and Physiological Effects:
Bupropion has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and reduce cravings. It has also been found to decrease the levels of the stress hormone cortisol, which can improve overall well-being. Bupropion has been shown to be well-tolerated, with few side effects.
Avantages Et Limitations Des Expériences En Laboratoire
Bupropion has several advantages for lab experiments. It is a well-studied drug that has been shown to be effective in treating depression and aiding smoking cessation. It is also relatively easy to synthesize and has few side effects. However, Bupropion has limitations in lab experiments as well. It is not effective in all patients, and its mechanism of action is not fully understood. Additionally, it can interact with other medications and should be used with caution in patients with certain medical conditions.
Orientations Futures
There are several future directions for Bupropion research. One area of interest is its potential as a treatment for other psychiatric disorders, such as anxiety and bipolar disorder. Another area of interest is its potential as a treatment for obesity, as it has been found to reduce appetite and food cravings. Additionally, there is ongoing research into the mechanism of action of Bupropion, which may lead to the development of more effective antidepressant and smoking cessation medications.
Méthodes De Synthèse
Bupropion can be synthesized by reacting 4-chlorobutyrophenone with ethylamine to form 4-(ethylamino)-1-(4-chlorophenyl)butan-1-one. This intermediate is then reacted with piperazine to form Bupropion.
Applications De Recherche Scientifique
Bupropion has been extensively studied for its antidepressant and smoking cessation properties. It has been shown to be effective in treating depression, especially in patients who have not responded to other antidepressant medications. Bupropion has also been found to be effective in helping people quit smoking by reducing cravings and withdrawal symptoms.
Propriétés
IUPAC Name |
N-(4-butylphenyl)-4-ethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-3-5-6-15-7-9-16(10-8-15)18-17(21)20-13-11-19(4-2)12-14-20/h7-10H,3-6,11-14H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFOBEZJYXKBRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-({5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)propane-1,2-diol](/img/structure/B5405883.png)
![(2R*,3S*,6R*)-5-(1-benzofuran-3-ylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5405896.png)
![3-(4-bromophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5405904.png)
![5-amino-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5405921.png)


![4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B5405944.png)
![N-cyclopropyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5405949.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B5405965.png)


![7-(1,3-benzothiazol-2-ylmethyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5405985.png)
![5-methyl-N-[4-(4-morpholinyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5405987.png)
![7-methyl-2-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5405994.png)
